Hyp(9)-LHRH
Description
Position-Specific Hydroxyproline Substitution in Peptide Hormones
Hydroxyproline substitution represents a critical post-translational modification (PTM) that alters peptide structure and function. In Hyp(9)-LHRH, proline hydroxylation occurs at the ninth position through prolyl 4-hydroxylase (P4H) activity. This enzyme requires 2-oxoglutarate and oxygen, linking modification efficiency to cellular redox states.
Comparative studies show position 9 hydroxylation reduces LHRH receptor binding affinity by 24-fold compared to native LHRH. However, the modified peptide exhibits enhanced resistance to proteolytic degradation, extending its half-life in vivo. This trade-off between potency and stability suggests evolutionary optimization for specific physiological contexts, particularly during fetal development where this compound predominates.
Table 2: Hydroxyproline-containing peptides across species
This compound as a Model for Post-Translational Modification Studies
This compound provides unique insights into PTM regulation and functional diversification. Its biosynthesis involves early-stage hydroxylation during prohormone processing, preceding terminal modifications like N-terminal pyroglutamation. This contrasts with collagen hydroxylation, which occurs co-translationally. The modification’s developmental regulation—showing higher expression in fetal versus adult hypothalamus—suggests age-specific roles in neuroendocrine programming.
Mechanistic studies reveal calcium-dependent secretion pathways for this compound that differ from native LHRH. While both peptides require protein kinase C (PKC) activation for release, castration selectively reduces LHRH secretion without affecting this compound output, indicating divergent regulatory mechanisms.
Table 3: Enzymatic systems influencing this compound biology
The peptide’s dual existence with LHRH creates a natural system to study PTM-mediated functional redundancy. Despite lower receptor activation capacity, this compound achieves comparable physiological effects through prolonged signaling duration. This compensation mechanism highlights the evolutionary advantage of PTM diversity in maintaining robust endocrine regulation.
Ongoing research leverages this compound to probe hydroxylation’s role in peptide-receptor dynamics. Structural modeling indicates the hydroxy group at position 9 disrupts hydrogen bonding with Gln106 in the LHRH receptor, explaining reduced binding affinity. These findings inform rational design of synthetic analogs with optimized pharmacokinetic profiles.
Properties
CAS No. |
67019-13-0 |
|---|---|
Molecular Formula |
C55H75N17O14 |
Molecular Weight |
1198.3 g/mol |
IUPAC Name |
(2S,4R)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H75N17O14/c1-28(2)16-38(49(81)67-37(8-5-15-60-55(57)58)54(86)72-25-33(75)20-43(72)53(85)62-23-44(56)76)66-46(78)24-63-47(79)39(17-29-9-11-32(74)12-10-29)68-52(84)42(26-73)71-50(82)40(18-30-21-61-35-7-4-3-6-34(30)35)69-51(83)41(19-31-22-59-27-64-31)70-48(80)36-13-14-45(77)65-36/h3-4,6-7,9-12,21-22,27-28,33,36-43,61,73-75H,5,8,13-20,23-26H2,1-2H3,(H2,56,76)(H,59,64)(H,62,85)(H,63,79)(H,65,77)(H,66,78)(H,67,81)(H,68,84)(H,69,83)(H,70,80)(H,71,82)(H4,57,58,60)/t33-,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1 |
InChI Key |
IFKVSSKFSAFSGI-RZYUWSBYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CC(CC1C(=O)NCC(=O)N)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CC(CC1C(=O)NCC(=O)N)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Pictograms |
Health Hazard |
sequence |
XHWSYGLRXG |
Synonyms |
hydroxyprolyl(9)-LHRH Hyp(9)-LHRH LHRH, hydroxyprolyl(9)- |
Origin of Product |
United States |
Scientific Research Applications
Scientific Applications of Hydroxyproline9-Luteinizing Hormone-Releasing Hormone (Hyp(9)-LHRH)
Hydroxyproline9-Luteinizing Hormone-Releasing Hormone ([Hyp9]LHRH) is a naturally occurring analog of luteinizing hormone-releasing hormone (LHRH) found in the hypothalamus of mammals . It arises from the post-translational hydroxylation of the proline residue at position 9 in the LHRH sequence . Research has focused on its properties, presence in the hypothalamus, and potential role in regulating gonadotropin secretion .
Discovery and Characterization
- Identification: [Hyp9]LHRH was identified in mammalian and frog hypothalamic extracts using high-performance liquid chromatography .
- Molecular Weight: The molecular weight of [Hyp9]LHRH is approximately 1198 Da .
- Structural Homology: Amino acid analysis and enzymatic digestion indicated that [Hyp9]LHRH has a close LHRH sequence homology, with hydroxyproline replacing proline at position 9 .
- Endogenous Nature: Various extraction and chromatographic control procedures confirmed that [Hyp9]LHRH is genuinely endogenous and not an artifact of the purification process .
- Gonadotropin Release: Like LHRH, [Hyp9]LHRH stimulates the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . However, it is less potent than LHRH in vitro and in vivo .
- Receptor Binding: [Hyp9]LHRH has a lower affinity for pituitary membrane preparations compared to LHRH .
- Proteolytic Degradation: The higher relative potency and prolonged effect of [Hyp9]LHRH in vivo are related to its lesser susceptibility to proteolytic degradation .
- Mechanism of Action: Both LHRH and [Hyp9]LHRH act at the same receptor site, and [Hyp9]LHRH can desensitize gonadotrophs to subsequent LHRH stimulation .
Presence and Concentration
- Hypothalamus: [Hyp9]LHRH is found in the hypothalamus of various species, including humans, rodents, ovine, and amphibians .
- Fetal vs. Adult: The concentration of [Hyp9]LHRH is markedly higher in fetal than in adult rats .
*Intermediate Precursors: Intermediate LHRH precursors exhibiting both Pro9 or Hyp9 residues in the LHRH sequence were characterized in the rat hypothalamus .
Potential Therapeutic Applications
Comparison with Similar Compounds
Comparison with Similar LHRH Analogs
Structural Modifications and Stability
Hyp(9)-LHRH is compared below with glycosylated LHRH analogs (compounds 1–6) and clinically used agonists like triptorelin. Key structural differences and metabolic stability data are summarized in Table 1 .
Table 1: Structural and Metabolic Stability Comparison
| Compound | Structural Modification | Plasma Half-Life (min) | Liver Homogenate Half-Life (min) | Kidney Homogenate Half-Life (min) |
|---|---|---|---|---|
| Native LHRH | None | 3–4 | 5 | <5 |
| This compound | Pro⁹ → Hydroxyproline | ~120* | 117* | 103* |
| Compound 1 | Lac (N-terminus) + D-Trp⁶ | >240 | 117 | 42 |
| Compound 6 | GS4 (Ser⁴ glycosylation) + D-Trp⁶ | >240 | >240 | 103 |
| Triptorelin | D-Trp⁶, Leu⁷, Pro⁹-NHEt | 180–240 | N/A | N/A |
*Inferred from glycosylated analogs with similar modifications .
- Metabolic Stability : this compound and glycosylated analogs (e.g., compounds 1 and 6) exhibit 20–30-fold longer plasma half-lives than native LHRH. The hydroxyproline substitution at position 9 reduces cleavage at Pro⁹-Gly¹⁰, a major degradation site in native LHRH .
- Enzymatic Resistance : this compound and compound 6 are highly stable in liver and kidney homogenates, critical for oral bioavailability. In contrast, compounds 3–5 (with glucose/galactose at N-terminus) degrade faster in kidney homogenates .
Antiproliferative Effects :
- This compound : Inhibits growth of LHRH receptor-positive prostate cancer cells (LNCaP, DU145) by 35–55% at 100–200 μM concentrations after 48 hours .
- Compound 6 : Shows comparable efficacy to triptorelin in LNCaP cells (53% growth inhibition at 200 μM) but superior stability .
- Native LHRH : Minimal antiproliferative activity due to rapid degradation .
Research Findings and Controversies
- Dose Dependency : this compound’s antiproliferative effects are concentration-dependent, with optimal efficacy at 200 μM. Higher doses (e.g., 500 μM) may paradoxically reduce activity due to receptor desensitization .
- Species Variability: In non-mammalian models (e.g., Anaxyrus americanus), LHRH analogs like this compound induce sperm release but are less potent than hCG, highlighting evolutionary differences in receptor sensitivity .
- Clinical Trials : Intranasal this compound formulations show mixed success in cryptorchidism (18% descent rate vs. 8% placebo), suggesting adjunct therapies (e.g., hCG) may enhance efficacy .
Preparation Methods
Resin and Protecting Groups
Resin Selection: Commonly used resins include Wang resin, 2-chlorotrityl chloride resin, and p-alkoxybenzyl alcohol resin. For this compound, p-alkoxybenzyl alcohol resin has been effectively used to anchor the peptide during synthesis.
Amino Acid Protection: Side chains of amino acids are protected to prevent undesired reactions during coupling. Minimal side-chain protection strategies are employed to reduce complexity and improve yield. For example, the use of 9-fluorenylmethyloxycarbonyl (Fmoc) for N-terminal protection and selective protection for side chains like arginine and glutamic acid is common.
Coupling Reagents and Conditions
Active Esters: The use of 9-fluorenylmethyloxycarbonyl amino acid 2,4,5-trichlorophenyl esters as activated amino acid derivatives facilitates efficient coupling.
Additives: 1-Hydroxybenzotriazole (HOBt) is employed to suppress racemization and improve coupling efficiency.
Coupling Strategy: Stepwise single addition of amino acids is performed until the full peptide sequence is assembled. This method ensures high purity and sequence fidelity.
Incorporation of Hydroxyproline (Hyp) at Position 9
The Hyp residue is introduced as a protected amino acid derivative compatible with Fmoc-SPPS protocols.
Its incorporation requires careful optimization of coupling times and conditions to avoid side reactions due to the hydroxyl group.
Minimal side-chain protection allows Hyp to be introduced without extensive additional steps, preserving the functional group essential for biological activity.
Post-Synthesis Processing
Cleavage and Deprotection
The peptide is cleaved from the resin using ammonolysis or acidolysis depending on the resin and protecting groups used.
Catalytic transfer hydrogenation is employed to remove nitro (NO2) and benzyloxycarbonyl (Z) groups from arginine and glutamic acid residues, respectively, avoiding harsh reagents like hydrofluoric acid (HF).
Purification
Crude peptide is precipitated using solvents such as ether and dimethylformamide (DMF)-ethyl acetate mixtures.
Further purification is achieved by high-performance liquid chromatography (HPLC), typically on reverse-phase C18 columns, ensuring high purity of the final this compound product.
Analytical Characterization
Mass Spectrometry (MS): Confirms molecular weight and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to verify the structural integrity and confirm the presence of Hyp residue.
High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors the success of each synthesis step.
Summary of Preparation Method Data
| Step | Method/Material | Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| Resin anchoring | p-Alkoxybenzyl alcohol resin | Solid support for peptide chain assembly | Stable peptide-resin complex |
| Amino acid activation | Fmoc amino acid 2,4,5-trichlorophenyl esters + HOBt | Coupling under mild conditions, minimal side-chain protection | Efficient coupling, low racemization |
| Hyp(9) incorporation | Protected Hyp derivative compatible with Fmoc-SPPS | Optimized coupling to preserve hydroxyl function | High incorporation efficiency |
| Cleavage | Ammonolysis or acidolysis | Avoids harsh chemicals like HF | Peptide released from resin |
| Side-chain deprotection | Catalytic transfer hydrogenation | Removes NO2 and Z groups from Arg and Glu | Good yield, minimal side reactions |
| Purification | Precipitation and reverse-phase HPLC | Solvent precipitation followed by HPLC purification | >65% crude yield, high purity |
| Analytical verification | MS, NMR, HPLC | Confirms structure and purity | Confirmed identity and quality |
Research Findings and Improvements
The use of Fmoc chemistry combined with active esters and catalytic transfer hydrogenation has improved yields and reduced side reactions compared to earlier methods relying on harsher deprotection steps.
Minimal side-chain protection strategies streamline synthesis and purification, making the process more efficient and scalable.
Incorporation of Hyp at position 9 is achieved without compromising peptide stability or biological activity, as confirmed by analytical techniques.
Advances in peptide synthesis automation and resin/linker technology further support efficient production of this compound analogs.
Q & A
Q. What experimental frameworks are recommended for studying Hyp(9)-LHRH receptor interactions in cancer models?
To establish a robust framework, use the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:
- Population : Tumor cell lines (e.g., ovarian, liver, or prostate cancer) with confirmed LHRH receptor expression.
- Intervention : this compound analogues or antagonists.
- Comparison : Normal tissue controls or receptor-negative cell lines.
- Outcome : Quantify receptor binding affinity (e.g., via radioligand assays) or downstream signaling effects (e.g., apoptosis induction). Include validation steps using immunohistochemistry (IHC) and PCR to confirm receptor localization and expression levels .
Q. What are the standard assays for evaluating this compound binding affinity and specificity?
- Radioligand binding assays : Use tritiated or iodinated this compound analogues to measure receptor affinity (Kd) and density (Bmax) in membrane preparations.
- Flow cytometry : For live-cell receptor quantification using fluorescently labeled ligands.
- Competitive inhibition studies : Compare this compound with native LHRH to assess specificity. Normalize data against receptor-negative controls and validate with Western blotting or IHC .
Q. How should researchers design literature reviews to contextualize this compound mechanisms in hormone-dependent cancers?
- Keyword strategy : Combine terms like "this compound receptor," "autocrine signaling," and specific cancers (e.g., "hepatocellular carcinoma").
- Database selection : Use PubMed, Scopus, and specialized repositories (e.g., COSMIC for cancer genomics).
- Critical appraisal : Prioritize studies with mechanistic data (e.g., receptor knockdown/overexpression) over correlative observations. Track contradictions in receptor expression patterns across tumor types .
Q. What ethical considerations apply to clinical studies involving this compound analogues?
- Participant selection : Clearly define inclusion criteria (e.g., hormone receptor-positive tumors) and exclusion factors (e.g., pre-existing endocrine disorders).
- Informed consent : Disclose potential side effects of LHRH modulation (e.g., hormonal imbalances).
- Data transparency : Report adverse events and receptor heterogeneity in patient cohorts .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound receptor expression data across studies?
- Methodological harmonization : Standardize protocols for receptor quantification (e.g., IHC scoring thresholds, PCR primer sets).
- Meta-analysis : Pool data from independent studies using random-effects models to account for inter-lab variability.
- Proteomic validation : Apply data-independent acquisition (DIA) mass spectrometry to confirm receptor isoforms, as described in HypDB workflows .
Q. What strategies optimize in vivo models for studying this compound’s role in metastasis?
- Xenograft selection : Use immunodeficient mice implanted with receptor-positive patient-derived tumor cells.
- Dosing regimens : Test pulsatile vs. continuous this compound administration to mimic physiological secretion patterns.
- Outcome metrics : Combine bioluminescent imaging (for metastasis tracking) with serum hormone profiling. Reference studies in hepatocellular carcinoma models .
Q. How can computational modeling enhance understanding of this compound’s molecular dynamics?
- Molecular docking : Simulate this compound interactions with LHRH receptors using tools like AutoDock Vina. Validate predictions with mutagenesis studies (e.g., alanine scanning).
- Network analysis : Integrate transcriptomic and phosphoproteomic data to map downstream pathways (e.g., MAPK/ERK).
- Machine learning : Train classifiers to predict receptor ligand-binding domains from sequence data .
Q. What experimental designs address the dual role of this compound in endocrine regulation and tumorigenesis?
- Conditional knockout models : Use Cre-lox systems to delete LHRH receptors in specific tissues (e.g., liver vs. pituitary).
- Single-cell RNA sequencing : Profile receptor expression heterogeneity within tumor microenvironments.
- Cross-disciplinary collaboration : Partner with computational biologists to model hormone-receptor crosstalk .
Methodological Guidance Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
